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DMTr-4'-CF3-5-Me-U-CED phosphoramidite

antisense oligonucleotides nuclease resistance stability assays

Antisense oligonucleotides (ASOs) face two key barriers: nuclease degradation and poor cellular uptake without toxic transfection reagents. This 4'-CF3-modified phosphoramidite solves both. • Gymnotic uptake: 5.4x higher intracellular concentration vs. standard PS-ODNs (no transfection agent needed). • Nuclease stability: >3x extended half-life in biological fluids. • Chemical data: 5-methyluridine base for enhanced stacking; DMTr & CED protection for standard automated synthesizers. Direct substitution for 2'-OMe-U or unmodified dT in ASO, siRNA, or aptamer synthesis.

Molecular Formula C41H48F3N4O8P
Molecular Weight 812.8 g/mol
Cat. No. B12414112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-4'-CF3-5-Me-U-CED phosphoramidite
Molecular FormulaC41H48F3N4O8P
Molecular Weight812.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1
InChIKeyDRJJIFVIRRQURG-UTTIVEAUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-4'-CF3-5-Me-U-CED Phosphoramidite Overview


DMTr-4'-CF3-5-Me-U-CED phosphoramidite is a chemically modified nucleoside building block designed for the solid-phase synthesis of oligonucleotides, specifically oligodeoxynucleotides (ODNs). This molecule incorporates a 5-methyluridine (ribothymidine) base for enhanced base stacking, along with a 4'-C-trifluoromethyl (4'-CF3) modification on the sugar moiety. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3'-position is activated as a cyanoethyl (CED) phosphoramidite, enabling its stepwise incorporation into synthetic nucleic acid sequences using standard automated synthesizers . The 4'-CF3 modification has been extensively characterized in the context of thymidine-containing ODNs, where it is known to impart increased nuclease resistance and the ability for the resulting oligonucleotide to enter cells without the need for a delivery reagent (gymnotic uptake), albeit with a slight reduction in thermal stability of the ODN/RNA duplex [1].

Enables gymnotic (transfection-free) ODN cellular uptake
Incorporates 4'-CF3 for extended nuclease resistance
Compatible with standard automated DNA synthesis

DMTr-4'-CF3-5-Me-U-CED vs. Unmodified Analogs


In the rational design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers, the choice of nucleotide modification is a critical decision point that dictates not just in vitro potency but also in vivo stability and pharmacokinetics. A generic substitution, such as using a standard 5-methyluridine (ribothymidine) phosphoramidite or a 2'-modified analog like 2'-O-Methyluridine (2'-OMe-U), would fundamentally alter the properties of the final oligonucleotide. While these alternatives improve nuclease resistance or binding affinity to some degree [1], they do not confer the distinctive property of the 4'-CF3 modification: the ability to facilitate direct, gymnotic cellular uptake without transfection agents. Similarly, simple unmodified oligodeoxynucleotides are rapidly degraded by serum nucleases and cannot enter cells efficiently [2]. The combination of 5-methyluridine and 4'-CF3 in this phosphoramidite provides a specific, quantifiable profile of nuclease stability, thermal binding characteristics, and cell permeability that cannot be replicated by substituting with more common and less expensive phosphoramidites. The quantitative evidence below details these exact performance differences.

Unmodified DNA phosphoramidite
Lacks gymnotic cell-entry properties; rapid serum degradation may limit research utility.
2'-O-Methyl uridine (2'-OMe-U)
Improves nuclease resistance but does not support transfection-free uptake; thermal stability profile differs.
Locked nucleic acid (LNA) phosphoramidite
Markedly increases duplex affinity yet does not confer the distinctive cell-permeability feature of 4'-CF3.

Performance Benchmarks for DMTr-4'-CF3-5-Me-U-CED


Nuclease Resistance: 4'-CF3 vs. Unmodified DNA

The 4'-CF3 modification confers significantly enhanced nuclease resistance to oligodeoxynucleotides (ODNs). In direct head-to-head assays, a fully modified 4'-CF3 ODN remained substantially intact after 24 hours of incubation in 10% fetal bovine serum (FBS), whereas the unmodified DNA control was almost completely degraded within 8 hours under the same conditions [1]. This translates to a minimum 3-fold increase in stability half-life.

Nuclease resistance
Head-to-head
Min. 3x half-life improvement
Supports serum-stability assay context
10% FBS, 37°C; >80% intact at 24 h for fully modified ODN
antisense oligonucleotides nuclease resistance stability assays

Duplex Thermal Stability: 4'-CF3 vs. Unmodified

Incorporating the 4'-CF3 modification into an oligodeoxynucleotide (ODN) results in a measurable and consistent decrease in the thermal stability (melting temperature, Tm) of the ODN/RNA duplex. UV thermal denaturation studies show that each 4'-CF3 modification reduces the Tm by approximately 1 °C [1]. This contrasts with modifications like Locked Nucleic Acid (LNA), which can increase Tm by 2-8 °C per modification [2], or 2'-O-Methyl (2'-OMe), which increases Tm by approximately 1-2 °C [3].

Thermal stability (Tm)
Cross-study comparable
4'-CF3: -1 °C/mod
LNA: +2 to +8 °C
2'-OMe: +1 to +2 °C
Predictable thermal stability trade-off
ODN/RNA duplex; consistent ΔTm per modification
duplex melting temperature thermodynamics ASO design

Gymnotic Uptake: 4'-CF3 ODNs vs. PS-ODNs

A key differentiator of the 4'-CF3 modification is its ability to mediate direct cellular uptake of ODNs without the use of transfection reagents. In cell culture experiments, a 4'-CF3 modified ODN showed robust internalization into HeLa cells, achieving a 5.4-fold higher intracellular concentration compared to a phosphorothioate (PS)-modified ODN of the same sequence when incubated at 5 µM for 4 hours [1]. This property is not observed with unmodified DNA or 2'-OMe RNA.

Gymnotic uptake
Head-to-head
5.4-fold higher intracellular concentration
Supports transfection-free cell-uptake screening
HeLa cells, 5 µM, 4 h vs. PS-ODN control
cell permeability gymnotic delivery ASO uptake

Base Stacking: 5-Methyluridine vs. Uridine

The 5-methyluridine (ribothymidine) base is a well-established modification that increases duplex stability compared to unmodified uridine. The methyl group at the C5 position enhances hydrophobic base stacking interactions within the DNA/RNA helix. While the 4'-CF3 modification itself reduces Tm, the incorporation of 5-methyluridine helps to partially offset this destabilization . This combination aims to balance the sugar's cell-permeability benefits with the base's stabilizing effects.

Base stacking
Class-level
5-Methyluridine enhances hydrophobic stacking
Supports base-stacking stabilization review
Class-level effect; partially offsets sugar destabilization
base stacking duplex stabilization 5-methyluridine

Solid-Phase Synthesis Compatibility

The phosphoramidite is fully compatible with standard automated DNA/RNA synthesizers using common activators like 5-(ethylthio)-1H-tetrazole (ETT) or saccharin 1-methylimidazole (SMI). While direct coupling efficiency data for this exact phosphoramidite is vendor-specific, the core 4'-CF3 thymidine phosphoramidite has been shown to couple efficiently using standard synthesis cycles [1]. For reference, under standard conditions, SMI activator achieves >97% coupling efficiency for TBDMS-protected RNA monomers with a 6-minute coupling time [2].

Synthesis compatibility
Data to verify
Standard SMI/ETT activators; >97% stepwise yield expected
Standard synthesis workflow compatible
Vendor-reported; verify coupling efficiency in sequence context
oligonucleotide synthesis coupling efficiency phosphoramidite chemistry

RNA Therapeutics: Antisense and siRNA

This phosphoramidite is specifically intended for the research and development of next-generation nucleic acid therapeutics. The original research paper explicitly positions 4'-CF3 modified ODNs as promising candidates for antisense-based therapeutics and as a potential modification for siRNAs [1]. Its inclusion in an oligonucleotide is a direct step toward improving the drug-like properties of a therapeutic candidate, specifically addressing challenges of stability and cellular delivery.

Research application
Context-dependent
Building block for ASO/siRNA therapeutic research
Supports nucleic acid therapy research context
Positioned for antisense and siRNA development studies
antisense therapeutics siRNA gene silencing

Strategic Applications of DMTr-4'-CF3-5-Me-U-CED


Transfection-Free ASOs

The primary application supported by quantitative evidence is the synthesis of antisense oligodeoxynucleotides (ASOs) intended for gymnotic (transfection-free) delivery. The data shows a 5.4x higher intracellular concentration compared to standard PS-ODNs [1]. Researchers can use this phosphoramidite to build ASOs and directly test their gene-silencing activity by simply adding them to cell culture media, bypassing the confounding variables of transfection reagents.

Serum-Stable Oligonucleotide Probes

For applications where an oligonucleotide probe must survive for extended periods in biological fluids (e.g., in vivo imaging or long-term cell tracking), the >3x improvement in nuclease half-life is a critical advantage [1]. This phosphoramidite enables the synthesis of probes that resist degradation, providing a wider experimental window and more reliable longitudinal data.

siRNA Stability and Cellular Uptake

The original research highlights the potential of 4'-CF3 modifications for siRNA development [1]. By strategically placing 5-methyluridine bases with the 4'-CF3 modification in the passenger or guide strand of an siRNA, researchers can systematically evaluate how this modification impacts both the intrinsic serum stability of the duplex and its ability to enter cells without a delivery vehicle, a major bottleneck in RNAi therapeutic development.

Aptamers with Enhanced Bioavailability

DNA aptamers often face rapid renal clearance and nuclease degradation in vivo. The use of this phosphoramidite during the post-SELEX optimization phase could confer improved serum stability and potentially better tissue penetration due to the hydrophobic trifluoromethyl group. While not a primary dataset, the observed gymnotic uptake [1] suggests that aptamers containing this modification may exhibit enhanced bioavailability and cellular internalization properties, making them more effective as therapeutic or diagnostic agents.

Application
Selection Property
Validation Focus
ASO gymnotic uptake studies
4'-CF3 modification profile
Cell-uptake and gene-silencing endpoints
Serum-stable oligonucleotide probes
Nuclease-resistance half-life
Stability in biological matrices
siRNA delivery research
Duplex stability and gymnotic entry
Serum stability and cell uptake assays
Post-SELEX aptamer optimization
Bioavailability and serum stability
Tissue penetration and nuclease resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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